![molecular formula C19H25N3O3 B1226954 1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)
1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1-butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Structural and Molecular Analysis
- Hydrogen Bonding Motifs: A study on a related compound, 5-butyl-5-ethylbarbituric acid, revealed distinct hydrogen-bonding motifs, including tape and ladder structures, providing insight into molecular interactions and crystal formation (Gelbrich, Zencirci, & Griesser, 2007).
Chemical Reactivity and Synthesis
- Reactivity with Diaminobenzene: The compound's reaction with 1,2-diaminobenzene can yield various compounds depending on the conditions, demonstrating its versatile reactivity in synthetic chemistry (Bailey et al., 1983).
Supramolecular Structures
- Hydrogen-Bonded Chains: Studies on related 1,3-dimethylpyrimidine-2,4,6-triones have shown that these compounds can form hydrogen-bonded chains and frameworks, which is critical for understanding their potential applications in material science and pharmaceuticals (da Silva et al., 2005).
Catalysis and Polymerization
- Olefin Polymerization Catalysts: Nickel(II) and Palladium(II) diimine complexes with 1,4-diaza-2,3-dimethylbutadiene ligands, which are structurally similar, have been explored for their potential in olefin polymerization, indicating possible catalytic applications of the compound (Schmid et al., 2001).
Potential in Drug Development
- Anticancer Drug Candidates: Research has synthesized derivatives of diazinane with aryl amines to explore their potential as anti-glioblastoma agents, suggesting the relevance of similar compounds in drug development (Pianovich et al., 2017).
properties
Product Name |
1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione |
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Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-butyl-5-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H25N3O3/c1-3-5-13-22-18(24)16(17(23)21-19(22)25)15(4-2)20-12-11-14-9-7-6-8-10-14/h6-10,24H,3-5,11-13H2,1-2H3,(H,21,23,25) |
InChI Key |
PMELUTGRAOORHI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CC=CC=C2)CC)O |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CC=CC=C2)CC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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